Topiramate-13C6
CAS No.: 1217455-55-4
VCID: VC0196520
Molecular Formula: C12H21NO8S
Molecular Weight: 345.32 g/mol
Purity: 95% by HPLC; 98% atom 13C
* For research use only. Not for human or veterinary use.

Description |
Topiramate-13C6 is a stable isotope-labeled compound, specifically designed as an internal standard for analytical purposes. It is derived from topiramate, a widely used anticonvulsant drug, by incorporating carbon-13 isotopes into its molecular structure. This modification allows Topiramate-13C6 to serve as a reliable reference material in pharmaceutical testing, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Synthesis and UseTopiramate, the unlabeled form, is synthesized through a multi-step process involving the reaction of D-fructose with acetone to form a bisacetonide intermediate, which is then converted into topiramate by reaction with sulfamoyl chloride . The synthesis of Topiramate-13C6 would involve similar steps but with the incorporation of carbon-13 isotopes. Topiramate-13C6 is primarily used as an internal standard in analytical chemistry. Its role is to provide a consistent signal in mass spectrometry, allowing for the quantification of unlabeled topiramate in biological samples or pharmaceutical formulations. Analytical MethodsTopiramate's lack of chromophore groups makes its detection challenging, necessitating the development of sensitive HPLC methods for its analysis . The use of Topiramate-13C6 as an internal standard enhances the precision and reproducibility of these analytical techniques. |
---|---|
CAS No. | 1217455-55-4 |
Product Name | Topiramate-13C6 |
Molecular Formula | C12H21NO8S |
Molecular Weight | 345.32 g/mol |
IUPAC Name | [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate |
Standard InChI | InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |
Standard InChIKey | KJADKKWYZYXHBB-OYKWVVKKSA-N |
Isomeric SMILES | CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C |
SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Canonical SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Purity | 95% by HPLC; 98% atom 13C |
Related CAS | 97240-79-4 (unlabelled) |
Tag | Topiramate |
PubChem Compound | 49849443 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume